molecular formula C16H20N2O3 B8641269 2-[4-(4-Morpholinyl)butyl]-1H-isoindole-1,3(2H)-dione CAS No. 154620-01-6

2-[4-(4-Morpholinyl)butyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B8641269
Key on ui cas rn: 154620-01-6
M. Wt: 288.34 g/mol
InChI Key: XMDKKVHGLKIXHU-UHFFFAOYSA-N
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Patent
US07989451B2

Procedure details

A solution of phthalimide 307 (9.42 g, 32.7 mmol) and N2H4—H2O (3.2 mL, 65.3 mmol) in EtOH (140 mL) was stirred at reflux temperature for 2 h. The mixture was cooled to 0° C., filtered, the filtrate cooled at 0° C. for 3 h, and filtered. The filtrate was evaporated and the residue dissolved in 1 M HCl. The solution was washed with ether (2×50 mL) and the pH adjusted to 10 with aqueous NH3 solution. The resulting mixture was extracted with CHCl3 (4×50 mL), the combined organic fraction dried and the solvent evaporated to give diamine 308 (Thompson, A. M.; et. al., J. Med. Chem., 1997, 40, 3915-3925) (2.0 g, 39%) as a colourless oil: 1H NMR δ 3.72 (br t, J=4.7 Hz, 4H, 2×CH2O), 2.71 (br dd, J=6.9, 6.7 Hz, 2H, CH2N), 2.44 (br t, J=4.6 Hz, 4H, 2×CH2N), 2.34 (br dd, J=7.8, 7.0 Hz, 2H, CH2N), 1.62 (br s, 2H, NH2), 1.42-1.59 (m, 4H, 2×CH2)—
Quantity
9.42 g
Type
reactant
Reaction Step One
[Compound]
Name
N2H4 H2O
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH2:8][CH2:9][CH2:10][N:11]2C(=O)C3C(=CC=CC=3)C2=O)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1>CCO>[N:1]1([CH2:7][CH2:8][CH2:9][CH2:10][NH2:11])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
9.42 g
Type
reactant
Smiles
N1(CCOCC1)CCCCN1C(C2=CC=CC=C2C1=O)=O
Name
N2H4 H2O
Quantity
3.2 mL
Type
reactant
Smiles
Name
Quantity
140 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate cooled at 0° C. for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 1 M HCl
WASH
Type
WASH
Details
The solution was washed with ether (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with CHCl3 (4×50 mL)
CUSTOM
Type
CUSTOM
Details
the combined organic fraction dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)CCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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